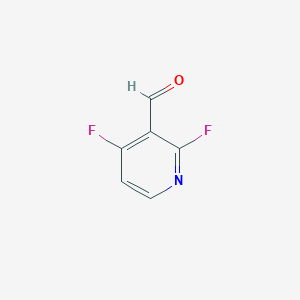

2,4-Difluoronicotinaldehyde

Description

Properties

IUPAC Name |

2,4-difluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEBQLYVUCEZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719188 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227564-60-4 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical & Synthetic Profile: 2,4-Difluoronicotinaldehyde

This guide provides a comprehensive technical analysis of 2,4-Difluoronicotinaldehyde , correcting the CAS registry number to 1227564-60-4 (the verified identifier for this specific pyridine derivative) while addressing the likely confusion with CAS 127264-14-4 (often associated with benzofuran derivatives or polymers).

Technical Monograph | Version 1.0 [1]

Executive Summary & Identification

This compound (2,4-Difluoro-3-pyridinecarboxaldehyde) is a critical heterocyclic building block in medicinal chemistry, specifically designed for the synthesis of kinase inhibitors and fluorinated pyridine scaffolds.[1][2] Its strategic value lies in its dual-electrophilic core : the aldehyde handle at C3 allows for condensation/reductive amination, while the fluorine atoms at C2 and C4 serve as differential leaving groups for Nucleophilic Aromatic Substitution (SNAr).

Note on CAS Identification: The CAS number 127264-14-4 provided in some databases often conflates with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6) or epoxy polymers.[1] For high-purity procurement and regulatory filing of the nicotinaldehyde, use CAS 1227564-60-4 .[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2,4-Difluoropyridine-3-carbaldehyde |

| Common Name | This compound |

| CAS Number | 1227564-60-4 (Verified) |

| Molecular Formula | C6H3F2NO |

| Molecular Weight | 143.09 g/mol |

| SMILES | O=CC1=C(F)C=CN=C1F |

| Structural Class | Fluorinated Heterocycle / Pyridine Aldehyde |

Physicochemical Properties

Due to its specialized nature, experimental data for this compound is often extrapolated from high-fidelity structural analogs (e.g., 2,4-difluorobenzaldehyde and 2,6-difluoronicotinaldehyde).[1]

Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Low-melting solid or Oil | Ambient Temp (25°C) |

| Boiling Point | 195°C - 205°C (Predicted) | @ 760 mmHg |

| Melting Point | 35°C - 45°C (Estimated) | Based on isomeric trends |

| Density | 1.35 ± 0.05 g/cm³ | Predicted |

| LogP | 1.18 | Lipophilicity (Predicted) |

| pKa | -2.5 (Pyridine N) | Highly electron-deficient ring |

| Solubility | Soluble | DCM, THF, Ethyl Acetate, DMSO |

| Solubility | Insoluble/Reacts | Water (Hydrate formation risk) |

Spectral Signature (Diagnostic)

-

1H NMR (CDCl3): Distinctive aldehyde proton singlet at δ 10.2–10.4 ppm . The aromatic region shows two multiplets corresponding to H5 and H6, coupled to fluorine atoms (3JH-F).

-

19F NMR: Two distinct signals. The C2-F is typically more downfield (~ -70 to -90 ppm) compared to C4-F due to the proximity of the ring nitrogen and the carbonyl anisotropy.[1]

-

IR Spectrum: Sharp carbonyl stretch (C=O) at ~1710 cm⁻¹ .

Synthesis & Production Protocol

The most robust synthesis route utilizes Directed Ortho-Metallation (DoM) .[1] This method is self-validating because the acidity of the C3 proton (sandwiched between two fluorine atoms) guarantees regioselectivity over the C5 position.

Protocol: C3-Formylation of 2,4-Difluoropyridine

Reagents: 2,4-Difluoropyridine, Lithium Diisopropylamide (LDA), Dimethylformamide (DMF), THF.[1]

-

Preparation: Charge a flame-dried flask with anhydrous THF and 2,4-difluoropyridine under Argon. Cool to -78°C .[1]

-

Lithiation: Add LDA (1.1 equiv) dropwise over 30 minutes. The solution typically turns yellow/orange.

-

Formylation: After stirring for 1 hour at -78°C, add anhydrous DMF (1.5 equiv) dropwise.

-

Quench: Warm to 0°C and quench with saturated NH4Cl or dilute HCl.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc).

Figure 1: Regioselective synthesis via Directed Ortho-Metallation (DoM).

Reactivity & Regioselectivity (SNAr)

The defining feature of this compound is its regioselective nucleophilic substitution .

The Regioselectivity Rule

In 2,4-dihalopyridines possessing a C3-electron-withdrawing group (EWG, like -CHO):

-

C4 Position: This is the "soft" electrophilic site. It is para to the ring nitrogen and ortho to the aldehyde. It is highly activated and typically reacts first with soft nucleophiles (e.g., thiols, amines) or under mild conditions.

-

C2 Position: This is the "hard" site, ortho to both the nitrogen and the aldehyde. While activated, steric hindrance from the adjacent aldehyde often makes it less reactive than C4 for bulky nucleophiles.

Experimental Insight: If you treat this molecule with 1 equivalent of an amine (R-NH2), the major product is the 4-amino-2-fluoronicotinaldehyde .[1] The C2-fluorine usually remains intact unless forcing conditions (high temp, excess nucleophile) are applied.

Figure 2: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr).

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[1][5][6] |

| Reactivity | -- | Air-sensitive (Aldehyde oxidation).[1] Store under Argon. |

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent oxidation to 2,4-difluoronicotinic acid.[1]

-

Container: Tightly sealed amber glass to prevent photodegradation.

References

-

ChemicalBook. this compound (CAS 1227564-60-4) Product Profile.[1][7]Link

-

Apollo Scientific. Fluorinated Pyridine Building Blocks.Link

-

PubChem. 2,4-Difluoropyridine (Precursor Data).Link

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Reference for DoM mechanism).

Sources

- 1. 849937-90-2|2,4-Difluoronicotinic acid|BLD Pharm [bldpharm.com]

- 2. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. 155601-65-3|2,6-Difluoronicotinaldehyde|BLD Pharm [bldpharm.com]

Technical Guide: Regioselective Synthesis of 2,4-Difluorobenzaldehyde

From Precursor 1,3-Difluorobenzene

Executive Summary

2,4-Difluorobenzaldehyde (2,4-DFBAL) is a critical pharmacophore in medicinal chemistry, serving as the primary intermediate for the antifungal agent Fluconazole (Diflucan) and various agrochemicals.[1]

This guide addresses the specific synthetic challenge of converting 1,3-difluorobenzene (1,3-DFB) to 2,4-DFBAL . The core technical difficulty lies in regioselectivity . 1,3-difluorobenzene possesses three distinct nucleophilic sites. Without precise control, reactions yield the thermodynamically stable but pharmacologically useless 2,6-isomer.

This whitepaper details the Modified Gattermann-Koch Formylation , the industry-standard protocol that achieves >98% regioselectivity for the 2,4-isomer by leveraging steric steering to overcome the natural acidity of the C2 proton.

Strategic Analysis: The Regioselectivity Paradox

To synthesize 2,4-DFBAL successfully, one must understand the competing mechanistic drivers acting on the 1,3-DFB ring.

The Substrate Profile

1,3-Difluorobenzene has two fluorine atoms meta to each other. These atoms exert two distinct effects:

-

Inductive Withdrawal (-I): Increases the acidity of the ring protons.

-

Resonance Donation (+R): Activates ortho/para positions toward electrophiles.

The Divergent Pathways

The choice of reagent determines the isomer produced. This is the most common failure point in process design.

| Parameter | Lithiation Route (n-BuLi) | Friedel-Crafts Route (Gattermann-Koch) |

| Primary Driver | pKa (Acidity) | Sterics & Resonance |

| Mechanism | Deprotonation (Acid-Base) | Electrophilic Aromatic Substitution (EAS) |

| Target Site | C2 (Between Fluorines) | C4 (Ortho/Para) |

| Why? | The C2 proton is flanked by two F atoms, making it the most acidic. | The C2 position is sterically crowded. The bulky formylating complex prefers the accessible C4 site. |

| Major Product | 2,6-Difluorobenzaldehyde (Undesired) | 2,4-Difluorobenzaldehyde (Target) |

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic divergence described above.

Caption: Mechanistic divergence showing why Electrophilic Aromatic Substitution (Route B) is required for the 2,4-isomer.

Core Protocol: Modified Gattermann-Koch Formylation

This protocol is adapted from optimized industrial methodologies [1][3]. It utilizes a Lewis Acid catalyst (AlCl₃) to generate a reactive formyl cation equivalent from Carbon Monoxide (CO) and Hydrogen Chloride (HCl).[2][3]

Reagents & Equipment[4]

-

Substrate: 1,3-Difluorobenzene (Purity >99%).

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃). Note: Must be fresh and yellow/green; white powder often indicates hydrolysis.

-

Co-Catalyst: Cuprous Chloride (CuCl) (Optional but recommended for rate enhancement).

-

Gases: Carbon Monoxide (CO) and Hydrogen Chloride (HCl) gas.[3][4][5]

-

Reactor: High-pressure Hastelloy or glass-lined autoclave (CO is toxic and high pressure is required).

Step-by-Step Methodology

Step 1: Catalyst Preparation[6]

-

Purge the autoclave with Nitrogen (N₂) to remove moisture.

-

Charge 1,3-Difluorobenzene (1.0 eq) into the reactor.

-

Add Anhydrous AlCl₃ (1.0 - 1.2 eq).

-

(Optional) Add CuCl (0.1 eq) to assist in the formation of the formyl complex.

-

Seal the reactor and cool to 0°C.

Step 2: Formylation[7]

-

Introduce HCl gas until saturation or calculated stoichiometry (approx 1.0% of total mass).

-

Pressurize the reactor with CO gas to 1.5 - 2.0 MPa (approx 15-20 atm).

-

Heat the reaction mixture to 60°C .

-

Stir vigorously (high shear mixing is crucial for gas-liquid transfer) for 20 hours .

Step 3: Quenching & Work-up

-

Cool the reactor to room temperature and vent unreacted gases through a scrubber (NaOH trap).

-

Pour the reaction mass slowly onto crushed ice/HCl mixture. Caution: Highly exothermic hydrolysis of AlCl₃.

-

Extract the aqueous layer with Dichloromethane (DCM) or Toluene (3x).

-

Wash combined organic layers with Brine and Water.

-

Dry over Anhydrous MgSO₄ and concentrate under reduced pressure.

Step 4: Purification

-

The crude oil typically contains >95% 2,4-isomer.

-

Purify via Vacuum Distillation .

-

Boiling Point: ~62°C at 21 Torr (27.9 mbar) [2].[8]

-

-

Yield: Expect 75-85% isolated yield.

Process Data Summary

The following table summarizes the critical parameters for maximizing the 2,4-isomer ratio.

| Variable | Optimal Range | Effect of Deviation |

| Temperature | 60°C | <50°C: Low conversion. >80°C: Polymerization/Tarry byproducts. |

| Pressure (CO) | 1.5 - 2.5 MPa | Low Pressure: Slow kinetics; incomplete formylation. |

| Catalyst Ratio | 1.0 : 1.0 (Substrate:AlCl₃) | Excess AlCl₃: Increases viscosity, difficult stirring. |

| Selectivity | >98% (2,4-isomer) | High selectivity is intrinsic to the steric hindrance at C2. |

Analytical Validation

Confirm the identity of your product using these spectroscopic markers.

NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.3 ppm (s, 1H): Aldehyde proton (-CH O).

-

δ 7.9 ppm (m, 1H): H6 proton (Ortho to aldehyde, coupling with F).

-

δ 6.9 - 7.0 ppm (m, 2H): H3 and H5 protons.

-

Differentiation: The 2,6-isomer would show a triplet at ~7.5 ppm (H4) and two equivalent protons at ~7.0 ppm (H3, H5), plus the aldehyde proton would be more shielded due to dual ortho-fluorines.

-

IR Spectroscopy[9]

-

1690 - 1700 cm⁻¹: Strong C=O stretch (Aldehyde).

-

2750 & 2850 cm⁻¹: C-H stretch (Aldehyde Fermi doublet).

Safety & Industrial Considerations

Carbon Monoxide (CO)[10]

-

Hazard: CO is odorless, colorless, and lethal.

-

Control: Reactors must be in a ventilated bunker. CO detectors must be worn by all personnel.

Hydrofluoric Acid (HF) Potential

-

While HF is not a reagent, thermal decomposition of fluorinated aromatics in the presence of strong Lewis acids can trace HF. Use HF-resistant seals (Kalrez) rather than standard Viton if high temperatures are planned.

Waste Management

-

The AlCl₃ quench generates large volumes of acidic aluminum salts. Neutralize with lime (Ca(OH)₂) before disposal to precipitate Aluminum Hydroxide.

References

-

Synthesis experiment of 2,4-difluorobenzaldehyde. (2011). ResearchGate.[4] Retrieved from [Link]

- Process for producing fluorobenzaldehydes. (1988). European Patent Office (EP 0289942 B1).

-

Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. (2009). Arkivoc. (Demonstrates lithiation regioselectivity issues). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. testbook.com [testbook.com]

- 6. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Computational & Electronic Profiling of 2,4-Difluorobenzaldehyde: A Theoretical Framework

Executive Summary

2,4-Difluorobenzaldehyde (2,4-DFBAL) is a critical intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole) and Schiff base ligands.[1] Its reactivity is governed by the unique electronic interplay of two fluorine atoms positioned ortho and para to the aldehyde group.[1]

This technical guide provides a rigorous theoretical framework for analyzing 2,4-DFBAL. It moves beyond basic characterization to explore the quantum mechanical underpinnings of its reactivity, utilizing Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and vibrational spectroscopy.[1]

Structural Conformation & Geometric Optimization

The starting point for any theoretical study is the determination of the global minimum energy structure. For 2,4-DFBAL, the rotation of the formyl (-CHO) group relative to the aromatic ring creates two distinct conformers: cis (syn) and trans (anti).[1]

The Anti vs. Syn Dichotomy

Recent rotational spectroscopy studies (2024) and DFT calculations confirm that the O-trans (anti) conformer is the global minimum.[1]

-

O-trans (Anti): The carbonyl oxygen is oriented away from the ortho-fluorine atom.

-

O-cis (Syn): The carbonyl oxygen faces the ortho-fluorine.[1]

Thermodynamic Stability: The anti conformer is stabilized by approximately 11.3 kJ/mol relative to the syn isomer.[1] This preference is driven by:

-

Dipole-Dipole Repulsion: In the syn conformation, the negative dipole of the carbonyl oxygen aligns with the negative dipole of the ortho-fluorine, causing significant electrostatic repulsion.[1]

-

Steric Hindrance: The van der Waals radii of Oxygen and Fluorine overlap in the syn position, destabilizing the planar geometry.[1]

Computational Protocol: Geometry Optimization

To replicate these findings or study derivatives, use the following validated protocol.

Table 1: Recommended DFT Optimization Parameters

| Parameter | Setting | Rationale |

| Method | DFT (B3LYP) | Balances computational cost with accuracy for organic electronic properties.[2] |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for modeling lone pairs on F and O atoms.[1][2] |

| Solvent Model | PCM (Water/DMSO) | Essential if correlating with biological assay data (e.g., antifungal activity).[1][2] |

| Frequency Check | Required | Ensure zero imaginary frequencies to confirm a true local minimum. |

Electronic Structure & Reactivity Descriptors[2]

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting the chemical behavior of 2,4-DFBAL, particularly its susceptibility to nucleophilic attack during drug synthesis.[1]

HOMO-LUMO Analysis

The energy gap (

-

HOMO Location: Predominantly localized on the aromatic ring and fluorine lone pairs (electron donation source).[1]

-

LUMO Location: Concentrated on the carbonyl carbon and the aromatic ring (electron acceptance site).[1]

-

Typical Gap Value:

(calculated at B3LYP/6-31G(d,p) level).[1][2]

Significance: A wider gap compared to non-fluorinated benzaldehyde suggests high kinetic stability, yet the specific localization of the LUMO on the carbonyl carbon facilitates nucleophilic addition.[1]

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to quantify reactivity:

Where

Data Interpretation: 2,4-DFBAL exhibits a higher electrophilicity index than unsubstituted benzaldehyde.[1][2] The electron-withdrawing nature of the fluorine atoms lowers the LUMO energy, making the molecule a "harder" electrophile, ideal for reactions with "hard" nucleophiles (e.g., amines in Schiff base formation).[1]

Electronic Effects: The Fluorine Influence[1]

The core of 2,4-DFBAL's unique chemistry lies in the dual nature of the fluorine substituents.

Inductive (-I) vs. Mesomeric (+M) Effects[1]

-

Ortho-Fluorine (Position 2): Exerts a strong Inductive (-I) effect due to proximity to the carbonyl group. This pulls electron density away from the carbonyl carbon, increasing its positive character (

). -

Para-Fluorine (Position 4): Exerts both -I and Mesomeric (+M) effects.[1][2] While F can donate electron density into the ring via resonance (+M), the -I effect generally dominates in terms of overall ring deactivation towards electrophilic attack, but the specific impact on the carbonyl is to increase its susceptibility to nucleophilic attack.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a "Lewis-like" picture of electron delocalization.[2][3]

-

Hyperconjugation: Significant stabilization energy (

) is observed from the lone pair of Oxygen ( -

Planarity: NBO analysis confirms that conjugation between the

-system of the benzene ring and the carbonyl

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Regions (Negative): Localized over the Carbonyl Oxygen and Fluorine atoms (sites for electrophilic attack).[1]

-

Blue Regions (Positive): Localized over the Aldehyde Hydrogen and the Carbonyl Carbon (sites for nucleophilic attack).[1]

Visual Logic of Electronic Effects:

Caption: Schematic representation of the competing electronic effects (Inductive vs. Mesomeric) of fluorine atoms on the carbonyl reactivity center.

Spectroscopic Validation

Theoretical models must be validated against experimental vibrational data.[2] The following assignments are characteristic of 2,4-DFBAL.

Table 2: Characteristic Vibrational Modes (Scaled B3LYP/6-311++G(d,p))

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Description |

| C-H Stretch (Aldehyde) | 2850 - 2880 | Medium | Fermi doublet characteristic of aldehydes. |

| C=O[1][2] Stretch | 1690 - 1715 | Strong | The "fingerprint" of the carbonyl; shifted by F substitution. |

| C=C Stretch (Ring) | 1590 - 1610 | Medium | Aromatic ring breathing modes.[1][2] |

| C-F Stretch | 1100 - 1250 | Strong | Distinctive broad bands due to C-F polarity.[1][2] |

| C-H Out-of-Plane Bending | 800 - 850 | Strong | Diagnostic for 1,2,4-substitution pattern.[2] |

Note: Theoretical frequencies are typically scaled by a factor of 0.961 to account for anharmonicity.

Experimental Workflow: From Theory to Data

To perform this analysis in a laboratory setting, follow this computational workflow.

Caption: Standardized computational workflow for validating the electronic structure of fluorinated benzaldehydes.

Pharmaceutical Implications[1][2][5]

The theoretical data directly informs drug design:

-

Docking Studies: The MEP map is used to define the charge environment for molecular docking simulations against protein targets (e.g., CYP51 enzymes in fungal pathogens).[1]

-

Synthesis Optimization: The calculated electrophilicity index (

) predicts the reaction rate with amines.[1][2] The high

References

-

Conformational Landscapes of 2,4-Difluorobenzaldehyde. Journal of Physical Chemistry A. (2024). Rotational spectroscopy and theoretical analysis of anti/syn conformers. Link

-

Vibrational Spectra of Fluorinated Benzonitriles. Spectrochimica Acta Part A. (2009). Comparative vibrational analysis of similar fluorinated aromatic systems. Link

-

TargetMol Chemical Data. 2,4-Difluorobenzaldehyde biological activity and physical properties. Link

-

PubChem Compound Summary. 2,4-Difluorobenzaldehyde (CID 73770).[1][2] National Center for Biotechnology Information.[2] Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2,4-Difluoronicotinaldehyde

[1]

Executive Summary

This compound (CAS 1227564-60-4) is a high-value heterocyclic intermediate, critical in the synthesis of next-generation kinase inhibitors (e.g., RET inhibitors) and fluorinated agrochemicals.[1][2][3] Its unique substitution pattern—featuring fluorine atoms at the C2 and C4 positions relative to the pyridine nitrogen—creates a distinct electronic landscape that dictates its solubility and reactivity.[1]

This guide provides a comprehensive analysis of its solubility behavior, grounded in physicochemical principles and field-proven solvent selection strategies for nucleophilic aromatic substitution (SNAr) and purification workflows.[1]

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The electron-withdrawing nature of the fluorine atoms and the formyl group at C3 significantly reduces the electron density of the pyridine ring, enhancing its solubility in polar aprotic solvents while reducing affinity for non-polar alkanes.[1]

| Property | Value / Description | Impact on Solubility |

| CAS Number | 1227564-60-4 | Unique Identifier |

| Molecular Formula | C₆H₃F₂NO | MW: 143.09 g/mol |

| Physical State | Low-melting solid or viscous oil | Requires gentle warming for initial dissolution in viscous solvents.[1][4] |

| Predicted LogP | ~0.8 – 1.2 | Lipophilic character; suggests good solubility in chlorinated and ester solvents.[1][4] |

| H-Bond Donors | 0 | Aprotic; cannot donate H-bonds, relies on dipole-dipole interactions.[1][4] |

| H-Bond Acceptors | 3 (N, O, F) | Good solubility in protic solvents (alcohols) via H-bond acceptance.[1][4] |

Solubility Landscape

The following classification is derived from structural analog analysis (e.g., 2,6-difluoronicotinaldehyde) and standard medicinal chemistry solvent screening protocols.

Solvent Compatibility Matrix[1][4]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | High dipole moments interact strongly with the polarized pyridine ring.[1][4] Ideal for SNAr reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the lipophilic core; preferred for extraction and transport.[4] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good general solubility; Acetone is excellent but may react (aldol) under basic conditions.[1][4] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble via H-bonding to the pyridine nitrogen and aldehyde oxygen.[4] Caution: Potential hemiacetal formation.[1] |

| Ethers | THF, 2-MeTHF, MTBE | Moderate | Good solubility; THF is widely used for organometallic coupling steps.[1][4] |

| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | Poor interaction with the polar fluorinated pharmacophore.[4] Toluene may require heating.[1] |

| Aqueous | Water, PBS | Very Low (<1 mg/mL) | Hydrophobic aromatic ring dominates; practically insoluble without co-solvents.[1][4] |

Critical Reactivity Warning

Solvent-Solute Interactions:

-

Nucleophilic Solvents: Avoid primary alcohols (MeOH, EtOH) if strong bases are present, as the 2- and 4-positions are highly activated for SNAr.[1] Alkoxide formation can lead to impurity generation (methoxy-substitution).[1]

-

Aldehyde Stability: In the presence of amines and protic solvents, the aldehyde group is prone to imine formation.[1] Use aprotic solvents (DCM, THF) for storage or non-reactive processing.[1]

Strategic Solvent Selection for SNAr Reactions

The primary utility of this compound lies in its ability to undergo regioselective substitution.[1] The choice of solvent dictates the reaction rate and regioselectivity (C4 vs. C2 substitution).[1]

Reaction Pathway Visualization

The diagram below illustrates the decision logic for solvent selection based on the desired reaction outcome.

Figure 1: Decision tree for solvent selection based on process requirements.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Batch-to-batch physical variations (polymorphs, particle size) can affect dissolution kinetics.[1] Use this Saturation Shake-Flask Method for precise in-house determination.

Reagents & Equipment

-

Analyte: this compound (High Purity).[1]

-

Solvents: HPLC Grade (DMSO, MeOH, DCM).[1]

-

Equipment: HPLC with UV detector (254 nm), 0.45 µm PTFE syringe filters, Thermomixer.

Step-by-Step Workflow

-

Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a clear glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Allow to settle, then filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification: Dilute the filtrate 1:100 with Mobile Phase (e.g., ACN/Water) and inject into HPLC.

-

Calculation: Compare peak area against a 5-point calibration curve of the standard.

Figure 2: Workflow for quantitative solubility determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485600, 2,4-Difluoropyridine-3-carbaldehyde.[1] Retrieved from .[1]

-

Sigma-Aldrich. Product Specification: Fluorinated Pyridines and Aldehydes.[1][5] (General reference for class properties). Retrieved from .[1]

-

ChemicalBook. this compound CAS 1227564-60-4 Properties and Suppliers. Retrieved from .[1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent-solute interactions).

Sources

- 1. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 155601-65-3|2,6-Difluoronicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. 1806358-06-4|4,6-Difluoronicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

2,4-Difluorobenzaldehyde stability and storage conditions

Technical Monograph: Stability, Storage, and Handling of 2,4-Difluorobenzaldehyde

Executive Summary

2,4-Difluorobenzaldehyde (2,4-DFBAL) is a pivotal intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole derivatives) and agrochemicals.[1][2] While chemically robust compared to aliphatic aldehydes, 2,4-DFBAL exhibits significant sensitivity to autoxidation and photo-degradation.[1] The presence of two fluorine atoms on the benzene ring alters the electron density of the carbonyl group, influencing both its reactivity and its degradation kinetics.

This guide provides a self-validating system for the storage and handling of 2,4-DFBAL, moving beyond generic "store cool" instructions to a mechanistic understanding of why specific protocols prevent the formation of the primary impurity: 2,4-difluorobenzoic acid.

Part 1: Chemical Profile & Critical Reactivity[1]

To handle 2,4-DFBAL effectively, one must understand its physical state and electronic environment.[1] Unlike many solid pharmaceutical intermediates, 2,4-DFBAL is a liquid at standard laboratory temperatures, which dictates specific handling requirements (syringe vs. spatula).[1]

Physicochemical Properties Table

| Property | Value | Operational Implication |

| Physical State | Liquid (Colorless to pale yellow) | Requires septum-sealed handling; avoid open pouring.[1] |

| Melting Point | -2°C to +2°C | Do NOT freeze. Store at 2–8°C to maintain liquid state and avoid freeze-thaw condensation risks. |

| Boiling Point | 65–66°C (at 17 mmHg) | Volatile under high vacuum; use controlled vacuum for distillation.[1] |

| Density | ~1.299 g/mL | Denser than water; sinks in aqueous extractions.[1] |

| Flash Point | 55°C (Closed Cup) | Flammable. Ground all equipment; use spark-proof tools.[1] |

The Fluorine Effect

The 2,4-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I).[1] This decreases the electron density at the carbonyl carbon, making it significantly more electrophilic than unsubstituted benzaldehyde.[1]

-

Consequence: The molecule is highly reactive toward nucleophiles (including water) and is susceptible to radical abstraction of the formyl hydrogen, accelerating autoxidation.[1]

Part 2: Degradation Mechanisms (The "Why")

The primary failure mode for 2,4-DFBAL is Radical Autoxidation , converting the aldehyde to a carboxylic acid.[1] This is not a simple reaction with oxygen but a radical chain process catalyzed by light and trace metals.[1]

Mechanism: Radical Chain Autoxidation[1]

-

Initiation: Light (

) or trace metal ions generate a radical by abstracting the formyl hydrogen.[1] -

Propagation: The acyl radical reacts with molecular oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.[1]

-

Termination: Formation of stable non-radical species (often the carboxylic acid).[1]

Figure 1: The autoxidation cascade of 2,4-DFBAL.[1] Note that the intermediate peracid is a strong oxidant that reacts with a second molecule of aldehyde to produce two molecules of acid, exponentially increasing impurity levels.

Part 3: Storage & Handling Protocols (The "How")

Generic refrigeration is insufficient.[1] The goal is to break the "Fire Triangle" of degradation: Oxygen , Light , and Heat .[1]

Protocol A: The "Inert Liquid" Storage System

Objective: Maintain purity >98% for >6 months.

-

Container Selection: Use amber borosilicate glass to block UV light (initiator).[1]

-

Headspace Management: Never leave air in the headspace.[1]

-

Temperature Control: Store at 2–8°C .

-

Sealing: Use Teflon-lined caps or Parafilm over the cap junction to prevent oxygen diffusion.[1]

Protocol B: Active Handling Workflow

When synthesized or purchased, 2,4-DFBAL often arrives in air-sealed bottles.[1] Once opened, the clock starts.[1]

Figure 2: Operational workflow to prevent moisture ingress and oxidation during routine use.[1]

Part 4: Quality Control & Re-purification

Before using 2,4-DFBAL in sensitive steps (e.g., Grignard additions or Wittig reactions), verify its purity.[1] The acid impurity will quench organometallics and lower yields.[1]

QC Method: 1H-NMR Validation

-

Aldehyde Signal: Look for the distinct singlet at ~10.3 ppm .[1]

-

Impurity Signal: 2,4-Difluorobenzoic acid will show a broad singlet (COOH) at ~11.0–13.0 ppm (solvent dependent) and a shift in the aromatic region.[1]

-

Visual Check: The liquid should be clear.[1] Cloudiness or white solid precipitate at the bottom usually indicates benzoic acid formation (which is solid at RT).[1]

Re-purification Protocol (If Acid > 2%)

If the compound has degraded, do not discard.[1] The acid can be easily removed due to the liquid nature of the aldehyde.[1]

-

Dissolution: Dissolve the impure aldehyde in Diethyl Ether or Ethyl Acetate.[1]

-

Wash: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

-

Dry: Separate organic layer, dry over anhydrous Magnesium Sulfate (MgSO₄).

-

Concentrate: Remove solvent under reduced pressure (Rotavap).

-

Distill (Optional): For high purity (>99%), vacuum distill (BP 65°C @ 17mmHg).

Part 5: Strategic Applications

Understanding the stability of 2,4-DFBAL is directly linked to the success of downstream pharmaceutical campaigns.[1]

-

Antifungal Synthesis: 2,4-DFBAL is a precursor to the "triazole" class of antifungals (e.g., Fluconazole, Voriconazole).[1][2] In these syntheses, the aldehyde often undergoes epoxide formation or condensation.[1]

-

Agrochemicals: Used in the synthesis of pyrethroid insecticides where the difluorobenzyl moiety provides metabolic stability against enzymatic degradation in pests.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73770, 2,4-Difluorobenzaldehyde.[1] Retrieved January 29, 2026 from [Link][1]

Sources

Conformational Dynamics of 2,4-Difluorobenzaldehyde: A Structural & Spectroscopic Analysis

The following technical guide provides an in-depth conformational analysis of 2,4-difluorobenzaldehyde (2,4-DFB), synthesizing recent spectroscopic data (microwave, NMR) with computational insights.

Executive Summary: The Fluorine Effect

In medicinal chemistry, the strategic introduction of fluorine atoms is a standard tactic to modulate pKa, lipophilicity, and metabolic stability. However, fluorine substitution also imposes profound conformational biases that can dictate ligand-protein binding events.[1]

2,4-Difluorobenzaldehyde (2,4-DFB) serves as a critical model system.[1] Unlike unsubstituted benzaldehyde, where the rotational barrier of the formyl group is governed primarily by conjugation, 2,4-DFB introduces a competition between:

-

Electronic Conjugation: Favoring planarity.

-

Steric/Electrostatic Repulsion: Driven by the ortho-fluorine (2-F) and the carbonyl oxygen.

-

Intramolecular Hydrogen Bonding: A stabilizing C-H[1]···F interaction.

This guide dissects the equilibrium between the O-trans (anti) and O-cis (syn) conformers, providing a validated roadmap for their identification and analysis.

Theoretical Framework: Electronic & Steric Landscapes[1]

The conformational preference of 2,4-DFB is defined by the rotation of the formyl group (-CHO) relative to the aromatic ring.

The Two Canonical Conformers

-

O-trans (Anti): The carbonyl oxygen is oriented away from the ortho-fluorine (2-F).[2] The aldehydic hydrogen points towards the 2-F.

-

O-cis (Syn): The carbonyl oxygen is oriented towards the ortho-fluorine.

Energetics and Planarity

Despite the steric bulk of fluorine (

Quantitative Energy Landscape:

| Parameter | Value (Approx.) | Source |

|---|

|

Computational Workflow & Visual Analysis

To accurately model these conformers, a specific computational workflow is required.[1] Standard force fields often fail to capture the subtle n

Recommended DFT Protocol

-

Optimization: B3LYP-D3(BJ)/6-311++G(d,p) (Includes dispersion corrections critical for weak H-bonds).

-

Frequency Check: Ensure zero imaginary frequencies to confirm minima.

-

PES Scan: Relaxed scan of the C2-C1-C(ald)-O dihedral angle from 0° to 360° in 10° increments.

Logic Flow for Conformational Assignment

The following diagram outlines the decision process for assigning conformers based on experimental observables.

Figure 1: Decision logic for assigning 2,4-difluorobenzaldehyde conformers using spectroscopic data.

Experimental Validation Protocols

Microwave Spectroscopy (The Gold Standard)

Microwave spectroscopy (Rotational Spectroscopy) provides the most definitive structural proof because it operates in the gas phase where molecules are isolated, preventing solvent effects from masking the intrinsic stability.

-

Protocol: Broadband Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy.

-

Observation: The O-trans conformer is readily identified by its rotational constants. Recent studies (2024) have also successfully detected the high-energy O-cis conformer, confirming its existence and planarity.[2]

-

Key Metric: The inertial defect (

) is near zero, confirming the molecule is planar.

Nuclear Magnetic Resonance (NMR)

In solution, the rotation is fast on the NMR timescale at room temperature. The observed signal is a population-weighted average. However, specific coupling constants (

Key Coupling Constants:

- (Through-space/bond): This coupling is sensitive to the distance between the aldehyde proton and the 2-fluorine. In the O-trans form, these nuclei are in close proximity (locked in a pseudo-5-membered ring via H-bonding), leading to a distinct coupling value.

- : Long-range coupling to the para-fluorine is generally smaller but provides a baseline for the electronic transmission through the ring.

Experimental Protocol:

-

Solvent: Use a non-polar solvent like

or -

Temperature: Perform Variable Temperature (VT) NMR down to -80°C.

-

Goal: Slow down the rotation to reach the "slow exchange" limit where distinct signals for O-cis and O-trans might be resolved (though difficult due to the low barrier).

-

-

19F-NMR: Monitor the chemical shift of the 2-F signal. The proximity of the carbonyl oxygen (in O-cis) vs the carbonyl hydrogen (in O-trans) induces significant shielding/deshielding effects.

Implications for Drug Design

Understanding the conformational bias of 2,4-DFB is crucial when this moiety is incorporated into larger pharmacophores (e.g., kinase inhibitors).[1]

Bioisosteric Replacement

The 2,4-difluorophenyl group is often used to replace a phenyl or chlorophenyl group.[1]

-

Metabolic Blocking: The 4-F blocks para-hydroxylation (CYP450 metabolism).

-

Conformational Locking: The 2-F restricts the rotation of the attached carbonyl-containing scaffold. If the protein binding pocket requires the O-cis geometry, the drug will pay an energetic penalty (~2.7 kcal/mol) to bind, potentially reducing potency by ~100-fold (

).

Solubility & Permeability

The O-trans conformer hides the polar carbonyl oxygen slightly less than the O-cis form (where it is crowded by fluorine). However, the O-trans form creates a "closed" electrostatic loop via the C-H···F bond, which can increase lipophilicity (higher logP) and improve membrane permeability compared to non-fluorinated analogs.[1]

References

-

Liang, Y., et al. (2024).[1][4] Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. Journal of Physical Chemistry A. [1]

-

Alonso, J. L., et al. (2013).[1] Microwave spectral studies of 2,4-difluorobenzaldehyde: O-trans conformer. Journal of Molecular Structure. [1]

-

Abraham, R. J., et al. (2024).[1][5] Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar.

-

Sigma-Aldrich. (n.d.).[1][6] 2,4-Difluorobenzaldehyde Product Specification. Sigma-Aldrich.[1][6] [1][6]

Sources

- 1. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 6. 2,4-Difluorobenzaldehyde 98 1550-35-2 [sigmaaldrich.com]

Methodological & Application

Using 2,4-Difluoronicotinaldehyde in Knoevenagel condensation

Application Note: Chemoselective Knoevenagel Condensation of 2,4-Difluoronicotinaldehyde

).Executive Summary

This compound (2,4-difluoro-3-pyridinecarboxaldehyde) is a high-value scaffold in medicinal chemistry, particularly for synthesizing bicyclic kinase inhibitors (e.g., FGFR, EGFR inhibitors) and 1,8-naphthyridines.

However, this substrate presents a critical chemoselectivity challenge. The pyridine ring is highly electron-deficient due to the two fluorine atoms and the formyl group. Standard Knoevenagel conditions—which typically employ amine bases like piperidine—often trigger unintended Nucleophilic Aromatic Substitution (

This guide provides a chemoselective protocol designed to favor condensation over substitution, utilizing mild, buffered, or catalyst-free conditions to preserve the difluoro-substitution pattern.

Chemical Context & Mechanism

Reactivity Profile

The C3-formyl group activates the pyridine ring, making the C2 and C4 positions highly electrophilic.

-

Path A (Desired): Nucleophilic attack at the aldehyde carbonyl (Knoevenagel Condensation).[1][2][3]

-

Path B (Undesired): Nucleophilic attack at C4 (or C2) by the base or solvent (

), leading to defluorination.

Critical Insight: The C4-fluorine is generally more labile than the C2-fluorine due to the para-like activation from the pyridine nitrogen, reinforced by the ortho-formyl group. Therefore, secondary amines (e.g., piperidine, morpholine) must be avoided as stoichiometric reagents if fluorine retention is required.

Pathway Visualization

Figure 1: Competing reaction pathways. Path A is favored by non-nucleophilic bases or catalyst-free conditions. Path B dominates with nucleophilic amines.

Experimental Protocols

Method A: Fluorine-Retentive Synthesis (Recommended)

Best for: Synthesizing intermediates where both fluorines are needed for later functionalization.

This protocol uses EDDA (Ethylenediammonium diacetate) or simple Ammonium Acetate in ethanol. These catalysts provide a buffered pH (~6-7) that activates the aldehyde without generating a high concentration of free nucleophilic species.

Materials:

-

This compound (1.0 equiv)

-

Active Methylene Compound (e.g., Ethyl cyanoacetate, Malononitrile) (1.05 equiv)

-

Catalyst: Ammonium Acetate (

) or EDDA (5-10 mol%) -

Solvent: Ethanol (Absolute) or Isopropanol

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 143 mg) in Ethanol (3.0 mL).

-

Addition: Add the active methylene partner (1.05 mmol).

-

Catalyst: Add Ammonium Acetate (0.1 mmol, 7.7 mg).

-

Reaction: Stir at Room Temperature (20–25 °C) .

-

Note: Electron-deficient pyridine aldehydes are highly reactive. Conversion often reaches >95% within 1–4 hours at RT. Heating is rarely necessary and increases

risk.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in

NMR). -

Workup:

-

Precipitation: If the product precipitates, filter the solid, wash with cold ethanol, and dry under vacuum.

-

Extraction: If soluble, remove solvent in vacuo, redissolve in DCM, wash with water (to remove catalyst), dry over

, and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane is preferred over chromatography to avoid silica-induced hydrolysis.

Method B: Catalyst-Free "On-Water" Protocol

Best for: Green chemistry applications and highly acidic methylene partners (e.g., Malononitrile).

Pyridine carbaldehydes are sufficiently electrophilic to react with strong nucleophiles like malononitrile in water/alcohol mixtures without any base.

-

Suspend this compound and Malononitrile (1:1 ratio) in Water:Ethanol (2:1) .

-

Stir vigorously at RT for 2–6 hours.

-

The product typically precipitates as a solid. Filter and wash with water.

Data Summary & Troubleshooting

| Parameter | Recommended Range | Critical Notes |

| Stoichiometry | 1:1.05 (Aldehyde:Nucleophile) | Excess nucleophile is easier to remove than aldehyde. |

| Temperature | 20 °C – 40 °C | Do not reflux unless cyclization is intended. High heat promotes defluorination. |

| Base | Avoid: Piperidine, Pyrrolidine, Morpholine, NaOH. | |

| Solvent | EtOH, iPrOH, MeCN | Avoid DMF/DMSO if possible (hard to remove, can promote |

Common Issues:

-

Issue: Product contains an amine group (M+ mass shift).

-

Cause: Used a secondary amine catalyst (piperidine) which attacked the C4-fluorine.

-

Fix: Switch to Method A (Ammonium Acetate) or Method B (Catalyst-free).

-

-

Issue: Low Conversion.

-

Cause: Active methylene component is too sterically hindered or not acidic enough (e.g., diethyl malonate).

-

Fix: Use

(Lehnert conditions) at 0°C, but this is a high-risk strategy for fluorinated substrates. Stick to cyano-based partners if possible.

-

Application: Cascade Synthesis to 1,8-Naphthyridines

If the goal is to synthesize a 1,8-naphthyridine (a common target for this scaffold), the

-

Step 1 (Condensation): Run Method A to form the alkene.

-

Step 2 (Cyclization): Add a primary amine (R-

) and a stronger base (e.g., -

Mechanism: The amine displaces the C2-fluorine (or C4) and cyclizes onto the nitrile/ester of the Knoevenagel tail.

References

-

General Reactivity of Pyridine Aldehydes

- Title: "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds"

- Source: Bulgarian Chemical Communic

-

URL: (Demonstrates high reactivity of pyridine aldehydes without base).

-

Regioselectivity in Fluorinated Pyridines

- Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines" (Analogous electronic system)

-

Source: J. Org.[9] Chem. / PubMed

-

URL:

-

Knoevenagel Methodology Reviews

-

Application in Kinase Inhibitors (Context)

- Title: "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv

- Source: PubMed / Bioorg Med Chem.

-

URL:

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. bu.edu.eg [bu.edu.eg]

Application Note: 2,4-Difluorobenzaldehyde in Pharmaceutical Synthesis

[1][2][3]

Executive Summary: The Fluorine Advantage

2,4-Difluorobenzaldehyde (CAS: 1550-35-2) is a critical electrophilic building block in the synthesis of systemic antifungal agents (triazoles) and emerging antineoplastic scaffolds. Its value lies in the 2,4-difluorophenyl moiety , a privileged substructure that imparts metabolic stability by blocking the P450-mediated hydroxylation of the benzene ring.

Unlike its monochlorinated or non-fluorinated analogues, 2,4-DFBA offers a unique balance of lipophilicity (LogP ~2.3) and reactivity . The aldehyde functionality serves as a versatile "chemical handle" for Knoevenagel condensations, reductive aminations, and Grignard additions, allowing rapid access to the core skeletons of drugs like Voriconazole , Fluconazole , and next-generation betulinic acid derivatives.

This guide details the mechanistic rationale, validated synthetic protocols, and safety frameworks required to utilize 2,4-DFBA in high-purity pharmaceutical manufacturing.

Strategic Applications & Mechanistic Insight

The "Metabolic Shield" Effect

In medicinal chemistry, the C-F bond is used to block metabolically labile sites. The 2,4-substitution pattern is specific:

-

C2-Fluorine: Sterically influences the rotation of the phenyl ring, often locking the conformation of the drug in the active site (e.g., CYP51 inhibition in fungi).

-

C4-Fluorine: Blocks para-hydroxylation, significantly extending the plasma half-life of the active pharmaceutical ingredient (API).

Synthesis Pathways: From Precursor to API

2,4-DFBA serves as the divergence point for multiple therapeutic classes.

Figure 1: Divergent synthesis pathways utilizing 2,4-Difluorobenzaldehyde as a core scaffold for antifungal and antitumor agents.

Validated Experimental Protocols

Protocol A: Knoevenagel Condensation (Coumarin Scaffold Synthesis)

Objective: Synthesis of 3-acetyl-7-hydroxy-2H-chromen-2-one derivatives (antitumor pharmacophores). This reaction demonstrates the high electrophilicity of the aldehyde carbonyl in the presence of electron-withdrawing fluorine atoms.

Reagents:

-

2,4-Difluorobenzaldehyde (1.0 eq)[1]

-

Active Methylene Compound (e.g., Ethyl acetoacetate) (1.1 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2,4-difluorobenzaldehyde in 50 mL of absolute ethanol.

-

Addition: Add 11 mmol of ethyl acetoacetate. Stir for 5 minutes to ensure homogeneity.

-

Catalysis: Add 1 mmol of piperidine dropwise. Note: A slight exotherm may occur.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

-

-

Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a crystalline solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[2]

Yield Expectation: 85–92% Critical Quality Attribute (CQA): Melting point sharp range; 1H NMR showing disappearance of aldehyde proton (δ ~10.2 ppm).

Protocol B: Oxidation of 2,4-Difluorotoluene (Precursor Synthesis)

Objective: Industrial preparation of 2,4-DFBA from 2,4-difluorotoluene.[3] This method avoids the use of unstable acid chlorides.

Reagents:

-

Oxidant: 30% Hydrogen Peroxide (H2O2)[5]

-

Catalyst System: Cobalt(II) Acetate / Sodium Bromide[5]

-

Solvent: Glacial Acetic Acid[6]

Workflow:

-

Catalyst Prep: Dissolve Co(OAc)2 (1.5 mol%) and NaBr (1.5 mol%) in glacial acetic acid.

-

Reaction: Introduce 2,4-difluorotoluene. Heat the system to 90–105°C.

-

Oxidant Feed: Slowly dose H2O2 over 4 hours. Caution: Reaction is exothermic. Maintain temperature control.

-

Quench & Extraction: Cool to 20°C. Quench with sodium bisulfite solution (to destroy excess peroxide). Extract with Dichloromethane (DCM).[7]

-

Distillation: 2,4-DFBA is isolated via vacuum distillation (bp 65–66°C at 17 mmHg).

Data Summary:

| Parameter | Specification | Notes |

| Temperature | 105°C | Higher temps degrade aldehyde to benzoic acid. |

| Residence Time | 4–6 Hours | Optimized for continuous flow reactors. |

| Selectivity | >90% | Competitive side reaction: over-oxidation to acid. |

| Yield | ~31–50% | Conversion limited to prevent over-oxidation. |

Quality Control & Impurity Profiling

When sourcing or synthesizing 2,4-DFBA, the following impurity profile must be managed to prevent downstream failure in API synthesis:

-

2,4-Difluorobenzoic Acid:

-

Origin: Over-oxidation of the aldehyde during storage or synthesis.

-

Detection: HPLC (Reverse Phase, C18). Acid peak elutes earlier than aldehyde.

-

Impact: Consumes base catalysts; lowers yield in condensation reactions.

-

-

2,4-Difluorobenzyl Alcohol:

-

Origin: Disproportionation (Cannizzaro reaction) in basic media.

-

Impact: Inert in Knoevenagel/Schiff base reactions; difficult to separate.

-

-

Isomeric Impurities (2,5- or 2,6-difluoro):

-

Origin: Impure starting material (toluene or benzene derivatives).

-

Impact:Critical. Regioisomers result in "dead" drug analogs with significantly reduced binding affinity.

-

Storage Protocol: Store under Nitrogen or Argon atmosphere at 2–8°C. The compound is air-sensitive and oxidizes to the benzoic acid derivative upon prolonged exposure to atmospheric oxygen.

Safety & Handling (EHS)

Hazard Identification:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Flash Point: 66°C (Combustible).

Specific Handling Requirements:

-

Fluoride Release: In the event of thermal decomposition or fire, 2,4-DFBA may release Hydrogen Fluoride (HF), a highly corrosive and toxic gas.

-

Neutralization: Keep Calcium Gluconate gel available in the lab as a first-aid measure for potential HF exposure (though HF generation is rare under standard conditions, it is a risk during fire).

-

Waste Disposal: Do not mix with strong bases (exothermic polymerization risk). Dispose of as halogenated organic waste.

References

- Google Patents. (2020). Method for preparing voriconazole and intermediate thereof (EP 3929191 A1).

-

National Institutes of Health (PMC). (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

Application Note: Optimized Wittig Olefination of 2,4-Difluorobenzaldehyde

Executive Summary

This application note details the optimized protocol for the Wittig olefination of 2,4-difluorobenzaldehyde , a critical building block in the synthesis of antifungal agents (e.g., azole intermediates) and fluorinated stilbenoid bioisosteres.

While the Wittig reaction is a textbook transformation, the specific electronic nature of the 2,4-difluoro substitution pattern requires tailored reaction conditions to maximize yield and control stereoselectivity. This guide addresses the enhanced electrophilicity of the substrate, manages the separation of the stubborn triphenylphosphine oxide (TPPO) byproduct using a zinc chloride complexation strategy, and provides a robust method for synthesizing (E)-ethyl 3-(2,4-difluorophenyl)acrylate .

Key Technical Insights

-

Substrate Reactivity: The ortho- and para-fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the carbonyl carbon. This makes 2,4-difluorobenzaldehyde highly reactive toward ylides, often allowing reactions to proceed at lower temperatures than non-substituted benzaldehydes.

-

Stereocontrol: The protocol focuses on stabilized ylides to ensure high

-selectivity (>95:5 -

Purification: A non-chromatographic workup utilizing

is introduced to sequester TPPO, resolving the primary bottleneck of Wittig reactions on scale.

Mechanistic Principles

The reaction proceeds via the nucleophilic attack of the phosphonium ylide on the aldehyde carbonyl.[1] For 2,4-difluorobenzaldehyde, the transition state energy is lowered by the electron-deficient ring, facilitating rapid betaine formation.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Ylide Formation: Deprotonation of the phosphonium salt (or use of pre-isolated ylide).[2]

-

Nucleophilic Addition: The ylide carbon attacks the aldehyde carbonyl to form a betaine species.[1][3]

-

Ring Closure: Formation of the oxaphosphetane four-membered ring.

-

Cycloreversion: Collapse of the ring to yield the alkene and the thermodynamically stable triphenylphosphine oxide (TPPO).

Mechanistic Diagram

The following diagram illustrates the pathway, highlighting the critical oxaphosphetane intermediate.[4]

Figure 1: Mechanistic pathway of the Wittig reaction.[2][3] The electron-withdrawing fluorine atoms accelerate the initial nucleophilic attack.

Experimental Protocol: Synthesis of (E)-Ethyl 3-(2,4-difluorophenyl)acrylate

This protocol utilizes a stabilized ylide ((Carbethoxymethylene)triphenylphosphorane). This reagent is air-stable and commercially available, avoiding the need for pyrophoric bases (e.g.,

Materials & Reagents[1][3][4][5][8][9][10][11][12][13]

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role |

| 2,4-Difluorobenzaldehyde | 142.08 | 1.0 | Limiting Reagent |

| (Carbethoxymethylene)triphenylphosphorane | 348.37 | 1.1 - 1.2 | Stabilized Ylide |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium (0.5 M) |

| Zinc Chloride ( | 136.30 | 2.0 (vs TPPO) | Purification Aid |

| Ethanol (EtOH) | 46.07 | Solvent | For |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. While stabilized ylides are not strictly moisture-sensitive, keeping the environment dry prevents aldehyde hydration.

-

Dissolution: Charge the RBF with 2,4-Difluorobenzaldehyde (1.42 g, 10 mmol) and anhydrous DCM (20 mL).

-

Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (3.83 g, 11 mmol) in one portion.

-

Note: The reaction is slightly exothermic. For scales >10g, add the ylide portion-wise over 15 minutes.

-

-

Reaction: Stir the mixture at room temperature (

) for 4–12 hours.-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, and a highly fluorescent product spot (

-

Phase 2: Workup and TPPO Removal (The

Method)

Standard chromatography is often insufficient for removing all TPPO. This protocol uses the Batesky method [2] to precipitate TPPO as a zinc complex.

-

Solvent Switch: Evaporate the DCM using a rotary evaporator to obtain a crude semi-solid.

-

Complexation: Redissolve the crude residue in Ethanol (30 mL).

-

Precipitation: Add solid anhydrous

(3.0 g, approx. 22 mmol). Stir vigorously for 2 hours at room temperature.-

Observation: A bulky white precipitate ((

) will form.

-

-

Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small amount of cold ethanol.

-

Concentration: Concentrate the filtrate (containing the product) under reduced pressure.

-

Final Polish: Dilute the residue with Hexanes (50 mL) and wash with water (2 x 20 mL) to remove excess

. Dry the organic layer over

Phase 3: Crystallization[1]

-

The resulting oil often solidifies upon standing. Recrystallize from minimal hot Hexane/Ethanol (9:1) if high purity is required.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the Zinc Chloride purification step.

Variant: Synthesis of Non-Stabilized Alkenes (Stilbenes)

Use this variant if the target is a stilbene (e.g., reaction with benzyltriphenylphosphonium chloride).

Critical Differences:

-

Base Requirement: Non-stabilized ylides must be generated in situ using strong bases like Sodium Hydride (NaH) or

-Butyllithium ( -

Conditions: Strictly anhydrous THF is required.

-

Selectivity: This method typically yields a mixture of

- and

Protocol Summary:

-

Suspend Benzyltriphenylphosphonium chloride in dry THF.

-

Add

-BuLi (1.1 equiv) at -

Cool to

. Add 2,4-Difluorobenzaldehyde dropwise. -

Warm to RT slowly. Work up as above.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Aldehyde Hydration | 2,4-Difluorobenzaldehyde is hygroscopic. Distill or dry the aldehyde before use. |

| Low E/Z Selectivity | Reaction Temperature | For stabilized ylides, ensure the reaction is not heated excessively; reflux can sometimes erode stereoselectivity. |

| Sticky Precipitate | TPPO/ZnCl2 Complex | If the Zn-complex is gummy, add a small amount of diethyl ether to the ethanol mixture to induce better powder formation. |

| Starting Material Stalls | Equilibrium Issues | Add a catalytic amount (5 mol%) of Benzoic Acid. This can catalyze the decomposition of the oxaphosphetane in difficult cases. |

References

-

Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][7][4][2][5][3] Chemical Reviews, 89(4), 863–927. Link

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[8][9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[10][8][9] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

-

Organic Chemistry Portal. Wittig Reaction: Mechanism and Protocols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. beyondbenign.org [beyondbenign.org]

- 8. researchgate.net [researchgate.net]

- 9. Workup [chem.rochester.edu]

- 10. reddit.com [reddit.com]

Application of 2,4-Difluorobenzaldehyde in liquid crystal materials

Application Note: High-Performance Liquid Crystal Synthesis via 2,4-Difluorobenzaldehyde

Executive Summary

This guide details the application of 2,4-Difluorobenzaldehyde (2,4-DFBA) as a critical building block in the synthesis of advanced thermotropic liquid crystals (LCs). While traditional cyano-based LCs suffer from high viscosity, the introduction of lateral fluorine atoms via 2,4-DFBA significantly lowers rotational viscosity (

Material Science Context: The "Fluorine Effect"

In liquid crystal design, the core rigidity and terminal chains define the phase structure, but lateral substituents fine-tune the transition temperatures. 2,4-Difluorobenzaldehyde is uniquely valuable because it introduces two fluorine atoms at the ortho and para positions relative to the aldehyde handle (or ortho/ortho relative to the linkage if the aldehyde is the attachment point).

Key Advantages of 2,4-DFBA Derivatives:

-

Viscosity Reduction: The C-F bond is non-polarizable and compact compared to C-CN or C-Cl, reducing intermolecular friction.

-

Phase Suppression: The lateral protrusion of fluorine atoms disrupts efficient molecular packing, lowering the melting point (

) and often eliminating highly ordered smectic phases in favor of the desired nematic phase. -

Dielectric Tuning: The strong electronegativity of fluorine creates a permanent dipole moment. When aligned transverse to the long molecular axis, it contributes to negative

(useful for VA mode displays); when aligned longitudinally, it enhances positive

Validated Protocol: Synthesis of Fluorinated Schiff Base Mesogens

This protocol demonstrates the direct condensation of 2,4-Difluorobenzaldehyde with 4-butoxyaniline to form

Reagents & Equipment[1][2][3][4]

-

Precursor A: 2,4-Difluorobenzaldehyde (CAS: 1550-35-2), >98% purity.[1]

-

Precursor B: 4-Butoxyaniline, >98% purity.

-

Solvent: Absolute Ethanol (anhydrous).

-

Catalyst: Glacial Acetic Acid (catalytic amount).

-

Apparatus: 250 mL round-bottom flask, Dean-Stark trap (optional but recommended), reflux condenser, magnetic stirrer, hotplate.

Step-by-Step Synthesis Workflow

Step 1: Reactant Preparation Dissolve 10.0 mmol of 2,4-Difluorobenzaldehyde (1.42 g) and 10.0 mmol of 4-butoxyaniline (1.65 g) in 40 mL of absolute ethanol in the round-bottom flask.

Step 2: Catalysis & Reflux

Add 2-3 drops of glacial acetic acid. Attach the reflux condenser. Heat the mixture to reflux (

-

Expert Insight: The reaction is an equilibrium. While Schiff base formation is generally favorable, removing water (via Dean-Stark or molecular sieves) drives the reaction to completion and prevents hydrolysis.

Step 3: Crystallization

Allow the solution to cool slowly to room temperature. The Schiff base typically precipitates as crystalline needles. If no precipitate forms, cool the flask in an ice bath (

Step 4: Purification (Crucial for LCs) Filter the crude product using vacuum filtration. Recrystallize the solid from hot ethanol twice.

-

Why twice? Liquid crystalline phase transitions are extremely sensitive to impurities. Even 0.5% impurity can depress the clearing point (

) by several degrees.

Step 5: Drying

Dry the purified crystals in a vacuum oven at

Reaction Logic Visualization

Figure 1: Synthesis pathway for laterally fluorinated Schiff base liquid crystals.

Characterization & Quality Control

To validate the material as a liquid crystal, the following analytical techniques are required.

Differential Scanning Calorimetry (DSC)

Run a heating/cooling cycle at

-

Expected Feature: You should observe two endothermic peaks upon heating:

-

Crystal

Nematic ( -

Nematic

Isotropic (

-

-

Impact of 2,4-F: Compared to the non-fluorinated analog (benzaldehyde derivative), the 2,4-difluoro derivative will show a lower

(due to steric disruption) and a lower

Polarized Optical Microscopy (POM)

Observe the sample between crossed polarizers on a hot stage.

-

Nematic Texture: Look for the classic "Schlieren" texture (thread-like defects) or "Marbled" texture.

-

Smectic Suppression: If the 2,4-difluoro substitution is effective, you should not see the focal-conic fan textures typical of smectic phases, confirming the material is suitable for fast-switching nematic displays.

Performance Metrics: Fluorinated vs. Non-Fluorinated

The table below illustrates the theoretical impact of using 2,4-DFBA compared to a standard benzaldehyde precursor in a similar mesogenic core.

| Property | Non-Fluorinated Analog | 2,4-Difluoro Analog (This Protocol) | Mechanistic Cause |

| Melting Point ( | High ( | Lower ( | Lateral F atoms disrupt crystal packing. |

| Viscosity ( | High | Low | Reduced intermolecular friction. |

| Dielectric Anisotropy | Low Positive | Adjustable | F dipoles add vectorially to the core dipole. |

| Phase Type | Often Smectic/Nematic | Predominantly Nematic | Steric hindrance destabilizes layered smectic order. |

Structure-Property Relationship Diagram

Figure 2: Causal relationship between the 2,4-difluoro substitution pattern and macroscopic liquid crystal properties.

Safety & Handling (SDS Summary)

-

Hazards: 2,4-Difluorobenzaldehyde is a Flammable Liquid (Category 3) and causes Skin/Eye Irritation .[3][4][5]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aldehydes can oxidize to carboxylic acids (2,4-difluorobenzoic acid) upon prolonged exposure to air, which will kill the LC synthesis reaction.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

BenchChem. (2025).[6][4][7] Application Notes and Protocols: The Role of 4-Fluorobenzaldehyde in Liquid Crystal Synthesis. Retrieved from

-

TCI Chemicals. (2025).[4][7] Safety Data Sheet: 2,4-Difluorobenzaldehyde.[3][4][5] Retrieved from

- Gray, G. W., & Hird, M. (1989). Liquid Crystals: Viscous and Elastic Properties of Fluorinated Systems. Taylor & Francis.

-

ResearchGate. (2025). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: 2,4-Difluorobenzaldehyde.[3][4][5] Retrieved from

Sources

- 1. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

Application Note: Strategic Functionalization of 2,4-Difluoronicotinaldehyde

Bridging Nucleophilic Aromatic Substitution ( ) and Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Analysis

2,4-Difluoronicotinaldehyde (CAS: 1260817-92-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., KRAS, EGFR targets). However, researchers often encounter a "reactivity mismatch" when attempting Suzuki-Miyaura cross-coupling directly on this substrate.

The Central Challenge: Standard Palladium-catalyzed Suzuki coupling relies on the oxidative addition of Pd(0) into a Carbon-Halogen bond.[1] The bond dissociation energy (BDE) of the C–F bond (~116 kcal/mol) is significantly higher than that of C–Cl (~81 kcal/mol) or C–Br (~68 kcal/mol). Consequently, this compound is inert to standard Suzuki conditions (Pd(PPh3)4, Na2CO3, aqueous solvent).

The Solution: This guide details the three chemically viable pathways to arylate this scaffold:

-

The Surrogate Pathway (Recommended for Direct Arylation): Utilizing the 2,4-Dichloro analog, which allows for highly regioselective Suzuki coupling at the C4 position.

-

The Hybrid Pathway: Using the high

reactivity of the 2,4-difluoro core to introduce a halogenated nucleophile (e.g., 4-bromoaniline), which then serves as the Suzuki handle. -

The Advanced Pathway: Ni-catalyzed C–F activation (High risk, specialized conditions).

Decision Matrix: Selecting the Correct Protocol

The following logic flow dictates the experimental approach based on the desired final structure.

Figure 1: Strategic decision tree for functionalizing this compound.

Protocol A: Regioselective (Pre-Suzuki Functionalization)

Context: The 2,4-difluoro core is an exceptional electrophile for Nucleophilic Aromatic Substitution (

Regioselectivity:

-

C4 Position: Favored due to less steric hindrance relative to the C3-aldehyde group.

-

C2 Position: Highly activated by the adjacent Pyridine Nitrogen but sterically blocked by the C3-CHO.

-

Outcome: Under controlled conditions (0°C to RT), substitution occurs >90% exclusively at C4 .

Experimental Procedure

Objective: Synthesis of 4-amino-substituted-2-fluoronicotinaldehyde derivatives.

-

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (e.g., 4-bromoaniline) (1.05 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: THF (anhydrous) or DMF (if heating is required)

-

-

Step-by-Step:

-

Setup: Charge a round-bottom flask with this compound and THF (0.2 M concentration). Cool to 0°C (ice bath).

-

Addition: Add DIPEA followed by the slow addition of the amine nucleophile (dissolved in minimal THF) over 10 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Note: If C2-substitution byproducts are observed, maintain temperature at -10°C.

-

-

Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

-

Data Validation:

-

1H NMR: Look for the loss of the C4-H signal (if applicable) or changes in the splitting pattern of the pyridine protons. The C2-F remains intact (doublet coupling to C6-H).

-

Protocol B: Regioselective Suzuki Coupling (Using the Dichloro Surrogate)

Context: If your goal is to directly attach an aryl group to the pyridine ring, do not use the difluoro compound. Instead, use 2,4-Dichloronicotinaldehyde . The Chlorine at C4 is highly reactive toward Pd-catalyzed oxidative addition.[1]

Mechanism: The C3-formyl group acts as an electron-withdrawing group (EWG), activating the C4-Cl bond. Steric hindrance from the formyl group discourages Pd insertion at C2, ensuring C4-selectivity .

Experimental Procedure

Objective: C4-Arylation of 2,4-Dichloronicotinaldehyde.

Table 1: Reaction Components

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role |

| Substrate | 2,4-Dichloronicotinaldehyde | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | 1.1 | Nucleophile |

| Catalyst | 0.05 | Catalyst (Pd0) | |

| Base | 2.5 | Activator | |

| Solvent | DME (Dimethoxyethane) | - | Solvent (0.1 M) |

Step-by-Step Protocol:

-

Degassing (Critical):

-

In a microwave vial or Schlenk flask, combine the solvent (DME) and aqueous base. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved Oxygen (Oxygen poisons the Pd catalyst).

-

-

Assembly:

-

Add 2,4-Dichloronicotinaldehyde, Aryl Boronic Acid, and

under an inert atmosphere.

-

-

Reaction:

-

Microwave (Preferred): Heat to 100°C for 20–40 minutes .

-

Thermal: Heat to 80°C (Reflux) for 4–12 hours.

-

-

Monitoring:

-

Monitor for the consumption of the starting material. The product will be the 4-aryl-2-chloronicotinaldehyde .

-

Note: The C2-Cl is preserved, allowing for a second coupling or

reaction in a subsequent step.

-

-

Workup:

Protocol C: Rhodium-Catalyzed Arylation of the Aldehyde (Alternative)